Tert-butyl (endo-3-((chlorocarbonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-butyl (endo-3-((chlorocarbonyl)oxy)-8-azabicyclo[321]octane-8-carboxylate) is a complex organic compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (endo-3-((chlorocarbonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate) typically involves multiple steps. One common method includes the reaction of 3,8-diazabicyclo[3.2.1]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (endo-3-((chlorocarbonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorocarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides and other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (endo-3-((chlorocarbonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate) is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting neurological disorders and other diseases .
Industry
In the industrial sector, this compound) is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl (endo-3-((chlorocarbonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl endo-3-oxobicyclo[3.2.1]octane-8-carboxylate
Uniqueness
Tert-butyl (endo-3-((chlorocarbonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate) stands out due to its unique combination of a bicyclic structure and reactive chlorocarbonyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C13H20ClNO4 |
---|---|
Molecular Weight |
289.75 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-3-carbonochloridoyloxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C13H20ClNO4/c1-13(2,3)19-12(17)15-8-4-5-9(15)7-10(6-8)18-11(14)16/h8-10H,4-7H2,1-3H3/t8-,9+,10? |
InChI Key |
HRLMEGYZLNJQIZ-ULKQDVFKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)OC(=O)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)OC(=O)Cl |
Origin of Product |
United States |
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